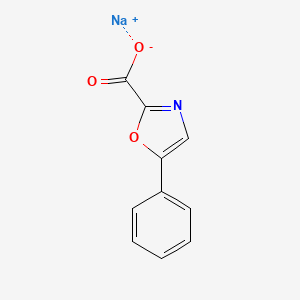
Natrium-5-Phenyl-1,3-oxazol-2-carboxylat
Übersicht
Beschreibung
Sodium 5-phenyl-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the oxazole family . It has a molecular formula of C10H6NNaO3 and an average mass of 211.149 Da .
Molecular Structure Analysis
The molecular structure of Sodium 5-phenyl-1,3-oxazole-2-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving Sodium 5-phenyl-1,3-oxazole-2-carboxylate are not detailed in the retrieved data, oxazoles in general are known to undergo various reactions. For instance, they can be arylated and alkenylated through palladium-catalyzed direct arylation .Physical And Chemical Properties Analysis
Sodium 5-phenyl-1,3-oxazole-2-carboxylate has a molecular weight of 211.15 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibakterielle Mittel
Oxazolderivate, einschließlich Natrium-5-Phenyl-1,3-oxazol-2-carboxylat, wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Sie sind bekanntermaßen wirksam gegen eine Reihe von Bakterienstämmen, darunter Staphylococcus aureus und Escherichia coli . Die Fähigkeit der Verbindung, die Synthese der bakteriellen Zellwand zu stören, macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Antibiotika.
Krebsforschung: Antikrebsmittel
Der Oxazolring ist ein häufiges Merkmal vieler Antikrebsmittel, da er die Fähigkeit besitzt, an spezifische biologische Ziele zu binden. This compound kann als Zwischenprodukt bei der Synthese von Verbindungen mit potenziellen Antikrebsaktivitäten dienen, wie z. B. Tyrosinkinase-Inhibitoren .
Entzündungshemmende Medikamente
Im Bereich der entzündungshemmenden Medikamente sind Oxazolderivate bekanntlich als COX-2-Inhibitoren wirksam. This compound könnte zur Synthese neuer nicht-steroidaler Antiphlogistika (NSAIDs) mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen verwendet werden .
Antidiabetische Therapeutika
Oxazolverbindungen haben sich in der Entwicklung antidiabetischer Medikamente als vielversprechend erwiesen. Sie können verwendet werden, um Moleküle zu erzeugen, die die Insulinausschüttung modulieren oder die Insulinempfindlichkeit verbessern. This compound könnte ein wichtiges Zwischenprodukt bei der Entwicklung neuer antidiabetischer Medikamente sein .
Neurodegenerative Erkrankungen
Die Forschung an Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson könnte von Oxazolderivaten profitieren. Diese Verbindungen können Neurotransmittersysteme modulieren oder Neuronen vor oxidativem Stress schützen, was this compound zu einem potenziellen Ausgangspunkt für die Medikamentenentwicklung macht .
Materialwissenschaften: Organische Elektronik
Die elektronischen Eigenschaften des Oxazolrings machen ihn für den Einsatz in der organischen Elektronik geeignet, wie z. B. Leuchtdioden (LEDs) und Solarzellen. This compound könnte zur Synthese organischer Halbleiter mit verbesserter Leistung verwendet werden .
Landwirtschaftliche Chemie: Pestizide
Oxazolderivate werden auch für ihre Verwendung in Pestiziden untersucht. Ihre Fähigkeit, den Lebenszyklus von Schädlingen zu stören, ohne die Nutzpflanzen zu schädigen, macht sie zu einer attraktiven Option für eine nachhaltige Landwirtschaft. This compound kann ein Vorläufer für solche umweltfreundlichen Pestizide sein .
Chemische Synthese: Katalyse
Die Synthese von Oxazolderivaten beinhaltet oft eine Katalyse, und this compound kann in Verbindung mit magnetisch wiedergewinnbaren Katalysatoren verwendet werden. Dieser Ansatz erhöht die Effizienz des Syntheseprozesses und reduziert die Umweltbelastung .
Zukünftige Richtungen
The future directions for research on Sodium 5-phenyl-1,3-oxazole-2-carboxylate and other oxazole derivatives could involve developing new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by oxazole derivatives, they continue to be of significant interest in the field of drug discovery .
Wirkmechanismus
Mode of Action
Oxazoles, in general, are known to interact with various biological targets based on their chemical diversity . More research is required to elucidate the specific interactions of Sodium 5-phenyl-1,3-oxazole-2-carboxylate with its targets and the resulting changes.
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by Sodium 5-phenyl-1,3-oxazole-2-carboxylate and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of oxazoles , it is likely that Sodium 5-phenyl-1,3-oxazole-2-carboxylate may have multiple effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
sodium;5-phenyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVNWMORVQGEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1329698-96-5 | |
| Record name | sodium 5-phenyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



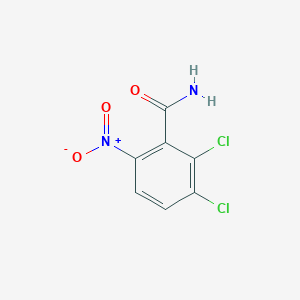

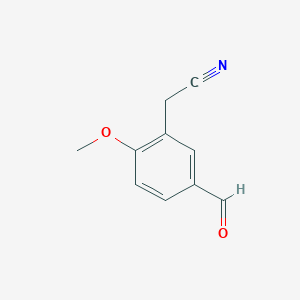
![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
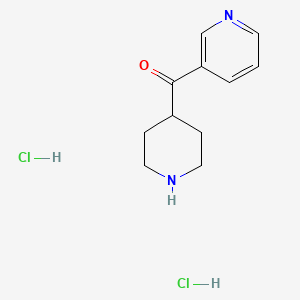
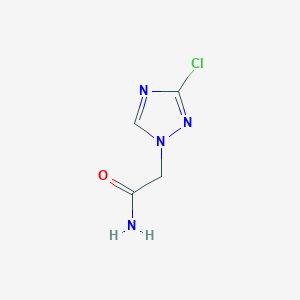
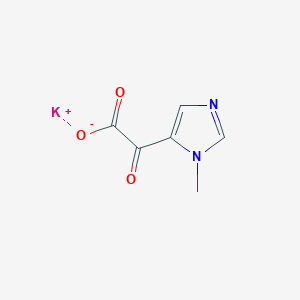
![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)
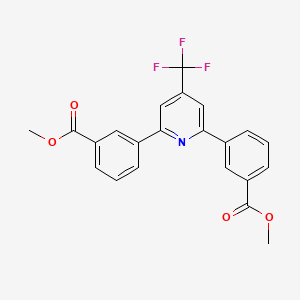
![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate](/img/structure/B1406676.png)
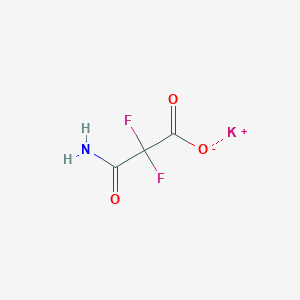
![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)
